1-(cyclopropyl)methyl-5''-O-tritylinosine
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Overview
Description
1-(Cyclopropyl)methyl-5’-O-tritylinosine is a chemical compound with the molecular formula C33H32N4O5. It is a derivative of inosine, where the inosine molecule is modified by the addition of a cyclopropylmethyl group at the 1-position and a trityl group at the 5’-O position.
Preparation Methods
The synthesis of 1-(cyclopropyl)methyl-5’-O-tritylinosine involves several steps. One common method includes the protection of the inosine molecule followed by the introduction of the cyclopropylmethyl group. The trityl group is then added to the 5’-O position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Cyclopropyl)methyl-5’-O-tritylinosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Cyclopropyl)methyl-5’-O-tritylinosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the inhibition of specific enzymes like thymidine phosphorylase.
Mechanism of Action
The mechanism of action of 1-(cyclopropyl)methyl-5’-O-tritylinosine involves its interaction with specific molecular targets. For example, it acts as an allosteric inhibitor of thymidine phosphorylase, an enzyme involved in nucleotide metabolism. By binding to the enzyme, it prevents the conversion of thymidine to thymine, thereby inhibiting angiogenesis and reducing endothelial cell migration .
Comparison with Similar Compounds
1-(Cyclopropyl)methyl-5’-O-tritylinosine can be compared with other similar compounds, such as:
5’-O-tritylinosine: Lacks the cyclopropylmethyl group but retains the trityl group at the 5’-O position.
Cyclopropylmethylinosine: Similar structure but without the trityl group.
Tritylinosine: Contains only the trityl group without the cyclopropylmethyl modification.
The uniqueness of 1-(cyclopropyl)methyl-5’-O-tritylinosine lies in its dual modification, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C33H32N4O5 |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C33H32N4O5/c38-28-26(42-32(29(28)39)37-21-34-27-30(37)35-20-36(31(27)40)18-22-16-17-22)19-41-33(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-15,20-22,26,28-29,32,38-39H,16-19H2/t26-,28-,29-,32-/m1/s1 |
InChI Key |
UTXUWUTZGDAURC-DWCTZGTLSA-N |
Isomeric SMILES |
C1CC1CN2C=NC3=C(C2=O)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Canonical SMILES |
C1CC1CN2C=NC3=C(C2=O)N=CN3C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
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